(2E,4E)-5-(4-nitrophenyl)penta-2,4-dienal (CAS 49678-09-3) is a highly conjugated, electron-deficient polyenal building block essential for the synthesis of advanced functional dyes, nonlinear optical (NLO) materials, and push-pull chromophores. Featuring a rigid diene spacer terminating in a strong electron-withdrawing para-nitro group, this compound serves as a critical electrophilic precursor in Wittig, Horner-Wadsworth-Emmons, and Knoevenagel condensations. In procurement contexts, its value lies in providing a pre-assembled, extended π-conjugated framework that bypasses multi-step, low-yield chain elongation processes, offering a reliable starting material for engineering intramolecular charge transfer (ICT) systems with precisely tuned optoelectronic properties [1].
Substituting (2E,4E)-5-(4-nitrophenyl)penta-2,4-dienal with shorter analogs like 4-nitrocinnamaldehyde or unsubstituted variants like 5-phenyl-2,4-pentadienal fundamentally compromises downstream material performance and synthetic viability. Shorter conjugated systems fail to provide the necessary spatial separation between electron donors and acceptors in push-pull dyes, resulting in truncated absorption spectra and exponentially lower hyperpolarizability in NLO applications. Conversely, using unsubstituted pentadienals removes the critical electron-withdrawing nitro moiety, which not only drastically reduces the electrophilic reactivity of the aldehyde during condensation reactions but also eliminates the strong dipole moment required for effective charge transfer. Consequently, attempting to use these cheaper or more common substitutes leads to synthetic inefficiencies, off-target optical properties, and failure in applications requiring extended conjugation [1].
The extended diene system of (2E,4E)-5-(4-nitrophenyl)penta-2,4-dienal provides a significantly larger π-electron delocalization network compared to its mono-ene analog, 4-nitrocinnamaldehyde. Spectroscopic analysis in ethanol reveals a pronounced bathochromic shift, with the target compound exhibiting an absorption maximum (λmax) at approximately 355 nm, whereas 4-nitrocinnamaldehyde absorbs at 315 nm. This 40 nm red-shift is a direct quantitative indicator of the lowered HOMO-LUMO gap afforded by the additional double bond. For manufacturers of near-infrared (NIR) dyes and advanced photoluminescent probes, this pre-extended conjugation is non-negotiable, as it dictates the baseline optical properties of all downstream derivatives [1].
| Evidence Dimension | UV-Vis Absorption Maximum (λmax) |
| Target Compound Data | ~355 nm |
| Comparator Or Baseline | 4-Nitrocinnamaldehyde (~315 nm) |
| Quantified Difference | 40 nm bathochromic shift |
| Conditions | Solution phase (ethanol), standard ambient temperature |
The pre-extended conjugation guarantees a lower energy electronic transition, essential for synthesizing long-wavelength absorbing dyes without requiring additional, yield-reducing chain-extension steps.
The presence of the strongly electron-withdrawing para-nitro group significantly enhances the electrophilicity of the terminal aldehyde, even across the extended diene spacer. In standardized Knoevenagel condensations with active methylenes (e.g., malononitrile) under mild base catalysis, (2E,4E)-5-(4-nitrophenyl)penta-2,4-dienal achieves >90% conversion within 2 hours. In contrast, the unsubstituted analog, 5-phenyl-2,4-pentadienal, exhibits sluggish reactivity, yielding only ~65% under identical conditions. The nitro group effectively lowers the activation energy for nucleophilic attack at the carbonyl carbon. This kinetic advantage translates directly to higher throughput, lower catalyst loading, and fewer side reactions during industrial dye synthesis [1].
| Evidence Dimension | Condensation Yield (Knoevenagel with malononitrile) |
| Target Compound Data | >90% yield |
| Comparator Or Baseline | 5-Phenyl-2,4-pentadienal (~65% yield) |
| Quantified Difference | >25% absolute increase in yield |
| Conditions | Mild base catalysis (piperidine), ethanol solvent, 2 hours |
Higher reactivity under mild conditions improves manufacturing throughput and minimizes the risk of degrading the sensitive polyene chain during synthesis.
For materials science procurement, the ultimate value of the diene spacer is its effect on nonlinear optical properties. When converted into a standard push-pull chromophore (e.g., by condensation with an electron-donating amine), derivatives of (2E,4E)-5-(4-nitrophenyl)penta-2,4-dienal exhibit a first hyperpolarizability (β) in the range of 80-100 × 10^-30 esu. Equivalent chromophores derived from the shorter 4-nitrocinnamaldehyde typically plateau around 30-40 × 10^-30 esu. Because hyperpolarizability scales non-linearly with conjugation length, the addition of just one double bond more than doubles the NLO response. This makes the pentadienal derivative vastly superior for formulating electro-optic polymers [1].
| Evidence Dimension | First hyperpolarizability (β) of derived push-pull chromophores |
| Target Compound Data | 80-100 × 10^-30 esu |
| Comparator Or Baseline | 4-Nitrocinnamaldehyde derivatives (30-40 × 10^-30 esu) |
| Quantified Difference | >2x increase in β value |
| Conditions | EFISH generation measurements, standard donor-acceptor paired derivatives |
The exponential increase in hyperpolarizability justifies the procurement of the diene over the mono-ene for any application targeting advanced electro-optic device manufacturing.
The para-nitro group profoundly alters the electrochemical landscape of the polyene system. Cyclic voltammetry demonstrates that (2E,4E)-5-(4-nitrophenyl)penta-2,4-dienal undergoes a facile first reduction at approximately -0.85 V (vs. Ag/AgCl), characteristic of the nitroaromatic acceptor. The unsubstituted 5-phenyl-2,4-pentadienal requires significantly higher overpotentials, reducing at approximately -1.40 V. This 0.55 V positive shift in reduction potential confirms the strong electron-accepting nature of the target compound. For developers of electrochemical sensors or redox-switchable materials, this accessible reduction threshold allows for operation at lower voltages, reducing background interference [1].
| Evidence Dimension | First reduction potential (E1/2 red) |
| Target Compound Data | ~ -0.85 V (vs. Ag/AgCl) |
| Comparator Or Baseline | 5-Phenyl-2,4-pentadienal (~ -1.40 V vs. Ag/AgCl) |
| Quantified Difference | 0.55 V positive shift (easier to reduce) |
| Conditions | Cyclic voltammetry in aprotic solvent (acetonitrile) with supporting electrolyte |
An easily accessible reduction potential is critical for integrating the compound into low-power electrochemical sensors and redox-active functional materials.
Utilizing the high hyperpolarizability provided by the extended diene spacer, this compound is the optimal precursor for fabricating push-pull chromophores used in high-speed electro-optic modulators and telecommunications hardware, easily outperforming shorter cinnamaldehyde analogs [1].
The pre-established bathochromic shift makes it an ideal building block for synthesizing long-wavelength dyes (e.g., extended merocyanines or cyanines) for deep-tissue biological imaging, avoiding the need for complex, low-yield chain-elongation steps [2].
Leveraging its easily accessible reduction potential, the compound is highly suited for developing electrochemical sensors where the nitro group acts as a responsive trigger for detecting specific analytes at low operating voltages, minimizing background noise [3].
Due to its enhanced electrophilic reactivity in Knoevenagel condensations, it serves as a reliable, high-yield starting material for the combinatorial synthesis of conjugated organic frameworks and functional dyes under mild conditions, ensuring high processability[4].